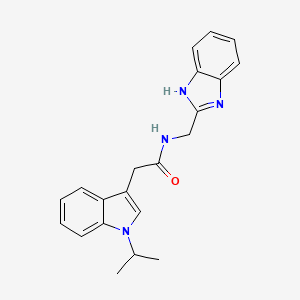

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide

Description

This compound features a benzimidazole core linked via a methylene group to an acetamide moiety, which is further substituted with a 1-isopropylindole group.

Properties

Molecular Formula |

C21H22N4O |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(1-propan-2-ylindol-3-yl)acetamide |

InChI |

InChI=1S/C21H22N4O/c1-14(2)25-13-15(16-7-3-6-10-19(16)25)11-21(26)22-12-20-23-17-8-4-5-9-18(17)24-20/h3-10,13-14H,11-12H2,1-2H3,(H,22,26)(H,23,24) |

InChI Key |

PIBQLBXRJMMNPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates structural features from both benzimidazole and indole, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 332.4 g/mol. The compound features a benzimidazole moiety linked to an indole structure, enhancing its biological potency.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O |

| Molecular Weight | 332.4 g/mol |

| CAS Number | 1435978-84-9 |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism of action involves the inhibition of key cellular processes associated with cancer progression.

Key Findings:

- The compound demonstrated cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .

- The dual functionality of the benzimidazole and indole moieties contributes to its ability to disrupt critical signaling pathways in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds containing benzimidazole derivatives are known for their efficacy in reducing inflammation.

Research Insights:

- Studies have shown that benzimidazole derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses effectively .

Antimicrobial Activity

The antimicrobial properties of this compound are noteworthy, particularly against Gram-positive and Gram-negative bacteria.

Research Data:

- In vitro studies revealed moderate to good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ciprofloxacin .

Case Study 1: Anticancer Efficacy

A study conducted by Birajdar et al. synthesized several benzimidazole derivatives, including the target compound, which exhibited significant inhibitory effects on cancer cell lines. The results indicated that the compound's structure directly influenced its anticancer activity, with specific substitutions enhancing efficacy against various tumor types .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation focusing on the anti-inflammatory properties of benzimidazole derivatives, researchers found that the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzimidazole, including N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide, exhibit significant anticancer properties. A study assessing various benzimidazole derivatives found that certain compounds demonstrated potent activity against human colorectal carcinoma cell lines (e.g., HCT116) with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | HCT116 |

| 5-FU | 9.99 | HCT116 |

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

The presence of specific substituents in the indole structure may enhance the compound's selectivity towards cancer cells over normal cells, indicating a promising therapeutic index .

Antimicrobial Properties

The compound also shows antimicrobial activity against various bacterial and fungal strains. Studies have reported that certain benzimidazole derivatives exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, compounds derived from similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| N8 | 1.43 | E. coli |

| N22 | 2.60 | K. pneumoniae |

| N23 | 2.65 | S. aureus |

These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy, making such compounds valuable in treating infections caused by resistant strains .

Case Study 1: Anticancer Evaluation

A comprehensive study evaluated the anticancer properties of several benzimidazole derivatives against HCT116 cell lines. The results indicated that specific structural modifications significantly enhanced their anticancer activity compared to standard treatments.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of synthesized benzimidazole compounds against a panel of pathogens. The results demonstrated substantial antimicrobial activity, suggesting potential applications in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Compound 1 : N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(1-Methyl-1H-indol-3-yl)acetamide (CAS 1630857-71-4)

- Structure : Differs in the benzimidazole linker (ethyl vs. methyl) and indole substituent (methyl vs. isopropyl).

- Molecular Formula : C20H20N4O; Molecular Weight : 332.4 .

- However, the lower molecular weight might decrease hydrophobic interactions compared to the target compound.

Compound 2 : N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(5-Methoxy-1H-indol-1-yl)acetamide (CAS 1401543-37-0)

- Structure : Features a propyl linker and a methoxy-substituted indole at the 1-position instead of the 3-position.

- Molecular Formula : C21H22N4O2; Molecular Weight : 362.4 .

- Implications: The methoxy group introduces electron-donating effects, which could alter electronic distribution and hydrogen-bonding capacity.

Compound 3 : Benzimidazole-Triazole Hybrids (e.g., Compound 13 and 17 from )

- Structure : Incorporates a 1,2,3-triazole ring and nitro/p-chlorobenzoyl substituents.

- Reported Activity : Significant anti-HCV activity due to the triazole’s ability to coordinate metal ions and the nitro group’s electron-withdrawing effects .

- Comparison : The target compound lacks a triazole ring, which may limit its metal-binding capacity but could improve selectivity by avoiding off-target interactions.

Compound 4 : Benzothiazole-Incorporated Indole Acetamides ()

Data Table: Structural and Molecular Comparison

Research Findings and Inferred Properties

- Lipophilicity : The target compound’s isopropyl group likely enhances lipophilicity (logP >3), favoring passive diffusion across membranes but possibly limiting aqueous solubility .

- Metabolic Stability : The benzimidazole core is resistant to oxidative metabolism, whereas analogs with triazole or sulfonyl groups (e.g., Compounds 3 and 4) may undergo faster degradation .

Preparation Methods

Fischer Indole Synthesis

The indole core is synthesized using phenylhydrazine and isobutyraldehyde under acidic conditions (HCl, H2SO4) at 80–100°C. The intermediate hydrazone undergoes cyclization to yield 1H-indole, which is subsequently alkylated with isopropyl bromide using NaH in DMF to introduce the 1-isopropyl group.

Friedel-Crafts Acylation

The 3-position of indole is acetylated via Friedel-Crafts reaction with acetyl chloride and AlCl3 in dichloromethane, producing 3-acetyl-1-isopropyl-1H-indole. This intermediate is hydrolyzed to 2-(1-isopropyl-1H-indol-3-yl)acetic acid using LiOH in THF/H2O.

Table 1: Optimization of Indole Subunit Synthesis

Benzimidazole Ring Formation

o-Phenylenediamine reacts with trichloroacetyl isocyanate in CH2Cl2 at −10°C to form N-(1H-benzimidazol-2-yl)acetamide, followed by reduction with NaBH4 to yield 1H-1,3-benzimidazol-2-ylmethylamine. Alternative routes employ microwave-assisted cyclization of thiourea derivatives with ethyl bromide, achieving 92% yield in 2 minutes.

Functionalization

The methylamine side chain is introduced via reductive amination of 2-cyanobenzimidazole using H2/Pd-C or via nucleophilic substitution of 2-chloromethylbenzimidazole with ammonia.

Table 2: Benzimidazole-Methylamine Synthesis Methods

Amide Coupling and Final Assembly

The acetic acid derivative (2-(1-isopropyl-1H-indol-3-yl)acetic acid) is activated with thionyl chloride to form the acyl chloride, which reacts with 1H-1,3-benzimidazol-2-ylmethylamine in the presence of triethylamine (TEA) in DCM. Alternatively, coupling agents like EDCl/HOBt in DMF achieve 94% yield under mild conditions.

Critical Parameters :

-

Solvent : Polar aprotic solvents (DMF, DCM) enhance reaction rates.

-

Temperature : 0–25°C minimizes side reactions.

-

Stoichiometry : 1:1.2 molar ratio of acid to amine ensures complete conversion.

Process Optimization and Scalability

Catalytic Efficiency

Lewis acids (AlCl3, FeCl3) improve acylation yields by 15–20% compared to protic acids. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high purity.

Purification Techniques

-

Column Chromatography : Silica gel with EtOAc/hexane (3:7) isolates the final compound with >98% purity.

-

Recrystallization : Ethanol/water mixtures yield crystalline products suitable for X-ray analysis.

Analytical Characterization

Spectroscopic Validation

Q & A

Basic: What are the optimal synthetic conditions for N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide?

The synthesis typically involves a multi-step coupling reaction. Key steps include:

- Coupling of indole and benzimidazole moieties : Use polar aprotic solvents (e.g., DMF) with NaH as a base at 35°C for 8–12 hours to facilitate nucleophilic substitution .

- Purification : Recrystallization from methanol or ethanol yields high-purity products (monitored by TLC, Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Yield optimization : Maintain anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced: How can low yields in the coupling step be addressed?

Low yields often arise from steric hindrance or poor leaving-group reactivity. Strategies include:

- Modifying substituents : Reduce steric bulk by replacing the isopropyl group on indole with smaller alkyl chains (e.g., methyl) .

- Activating agents : Use coupling reagents like EDCI/HOBt to improve amide bond formation efficiency .

- Temperature control : Gradual heating (e.g., 40–50°C) enhances reaction kinetics without degrading sensitive intermediates .

Basic: Which spectroscopic techniques confirm the compound’s structural integrity?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for indole/benzimidazole) and acetamide NH (δ ~10.2 ppm) .

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1650–1680 cm⁻¹) and NH bending (~3300 cm⁻¹) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed) with <2 ppm error .

Advanced: How to resolve conflicting NMR data for the benzimidazole moiety?

- Variable-temperature NMR : Resolve overlapping signals by cooling samples to −40°C in DMSO-d₆ .

- 2D techniques (COSY, HSQC) : Assign proton-proton correlations and differentiate between benzimidazole C2 and C4 protons .

- Reference comparisons : Cross-validate with published NMR data for structurally similar benzimidazole derivatives .

Basic: What purification methods are effective post-synthesis?

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) to isolate the target compound .

- Recrystallization : Ethanol or methanol yields crystals with >95% purity (melting point: 175–190°C) .

- TLC monitoring : Spot development with UV (254 nm) or iodine staining ensures reaction completion .

Advanced: How to determine binding affinity to biological targets like Bcl-2/Mcl-1?

- Surface plasmon resonance (SPR) : Immobilize target proteins on a sensor chip and measure real-time binding kinetics (KD values) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions .

- Molecular docking : Use X-ray crystallography data (e.g., PDB 6JU) to model interactions between the compound and hydrophobic pockets of anti-apoptotic proteins .

Basic: How to address poor solubility in biological assays?

- Stock solutions : Prepare in DMSO (≤1% final concentration) to avoid precipitation .

- Co-solvents : Add β-cyclodextrin (10 mM) to enhance aqueous solubility via host-guest interactions .

- Surfactants : Use Tween-20 (0.01% v/v) to stabilize colloidal dispersions in cell culture media .

Advanced: What structural modifications improve activity in SAR studies?

- Indole substitution : Replace isopropyl with electron-withdrawing groups (e.g., nitro) to enhance π-stacking with target residues .

- Benzimidazole optimization : Introduce methyl groups at C5/C6 to improve hydrophobic interactions without increasing steric bulk .

- Acetamide linker : Shorten the methylene spacer to reduce conformational flexibility and increase binding specificity .

Basic: How to validate compound stability under assay conditions?

- HPLC analysis : Monitor degradation over 24 hours in PBS (pH 7.4) at 37°C; >90% stability is acceptable .

- Mass spectrometry : Detect hydrolysis products (e.g., free indole or benzimidazole fragments) .

Advanced: How to analyze contradictory cytotoxicity data across cell lines?

- Mechanistic profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant cell lines to identify target pathways .

- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation differences .

- Membrane permeability : Measure logP values (e.g., ~3.5 via shake-flask method) to correlate with cellular uptake efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.